N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide
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Description
N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide is a useful research compound. Its molecular formula is C15H15FN2OS2 and its molecular weight is 322.42. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Characterization
- The compound has been synthesized and characterized in various studies. For example, N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, a related compound, was prepared and characterized using spectral data (Manolov, Ivanov, & Bojilov, 2021).
Antimicrobial and Cytotoxic Activities
- Several studies have explored the antimicrobial and cytotoxic potential of related thiazole derivatives. For instance, novel thiazole derivatives exhibited significant antibacterial and anticandidal effects, as well as cytotoxic activity against various cancer cell lines (Dawbaa, Evren, Cantürk, & Yurttaş, 2021). Another study highlighted the antioxidant and anticancer activity of similar compounds, showing that some derivatives were more cytotoxic against certain cancer cell lines (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).
Glucocorticoid Receptor Modulation
- In the realm of endocrinology, a study described the synthesis of heterocyclic glucocorticoid receptor modulators with a structure similar to the subject compound. These modulators exhibited binding and functional activity at the glucocorticoid receptor (Xiao, Wu, Sheppeck, Habte, Cunningham, Somerville, Barrish, Nadler, & Dhar, 2013).
Synthesis for Antimicrobial Agents
- The synthesis and characterization of related compounds have shown significant antimicrobial activity, comparable to standard antibacterial and antifungal agents (Helal, Abbas, Salem, Farag, & Ammar, 2013). Another study synthesized aminothiazoles and thiazolylacetonitrile derivatives, displaying anti-inflammatory properties (Thabet, Helal, Salem, & Abdelaal, 2011).
Structural Characterization
- Structural characterization of similar compounds has been conducted to understand their chemical properties better. For instance, the crystal structure of isostructural thiazole derivatives was analyzed, providing insights into their chemical behavior (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Antiviral and Anticancer Studies
- Some derivatives have been evaluated for their antiviral, specifically anti-HCV, and anticancer activities. One study found that flurbiprofen hydrazide derivatives displayed promising results in these areas (Çıkla, Tatar, Küçükgüzel, Şahin, Yurdakul, Basu, Krishnan, Nichols, Kaushik-Basu, & Küçükgüzel, 2013).
Psychotropic and Anti-Inflammatory Properties
- Another study synthesized new derivatives and evaluated them for psychotropic, anti-inflammatory, and cytotoxic activities, showing marked sedative action and high anti-inflammatory activity (Zablotskaya, Segal, Geronikaki, Eremkina, Belyakov, Petrova, Shestakova, Zvejniece, & Nikolajeva, 2013).
Properties
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2OS2/c16-10-4-6-11(7-5-10)20-9-8-14(19)18-15-17-12-2-1-3-13(12)21-15/h4-7H,1-3,8-9H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCELIDRRAZVZGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=N2)NC(=O)CCSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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